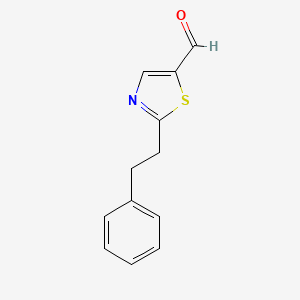

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(2-phenylethyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKZDVNAQVOHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-phenylethylamine with thioformamide under acidic conditions to form the thiazole ring. The aldehyde group is then introduced via formylation using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-(2-Phenylethyl)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(2-Phenylethyl)-1,3-thiazole-5-methanol.

Substitution: Various halogenated derivatives depending on the electrophilic reagent used.

Scientific Research Applications

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole-5-carbaldehyde Derivatives

Key Observations:

Electron-Donating Groups (e.g., OCH₃): Methoxy groups improve solubility due to polarity, making derivatives like 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde more amenable to aqueous reactions . Phenylethyl vs.

Positional Isomerism :

- 5-Phenyl-1,3-thiazole-2-carbaldehyde demonstrates how aldehyde positioning alters reactivity. The C5-phenyl group may sterically hinder nucleophilic attacks at the aldehyde, unlike C2-substituted analogs .

Synthetic Accessibility :

- Derivatives like 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde are synthesized via Suzuki-Miyaura coupling or condensation reactions, similar to methods described for acetamide-linked thiazoles in .

Analytical Characterization

- GC-MS Fragmentation : Thiazole derivatives exhibit cleavage between the thiazole core and substituents. For example, 2-(2-Phenylethyl) analogs may fragment at the CH₂-CH₂ bond of the phenylethyl group, akin to chromone derivatives .

- Retention Times : Brominated and methoxylated derivatives elute later in GC-MS due to increased molecular weight and polarity, respectively .

Biological Activity

2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

The synthesis of this compound typically occurs through the reaction of 2-phenylethylamine with thioformamide under acidic conditions, followed by formylation to introduce the aldehyde group. This synthetic route is crucial for producing the compound with high yield and purity, often employing methods like continuous flow synthesis in industrial settings.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has shown promising results in anticancer studies. Thiazole derivatives are known for their cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibitory concentrations (IC50 values) against breast cancer (MCF-7) and liver cancer (HepG2) cells. Table 1 summarizes some relevant findings:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 6.77 ± 0.41 | |

| Similar Thiazole Derivative | HepG2 | 7.26 ± 0.44 | |

| Staurosporine (Control) | MCF-7 | 6.77 ± 0.41 |

These studies indicate that the thiazole moiety contributes significantly to the compound's anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The phenylethyl group enhances binding affinity to various enzymes or receptors, while the thiazole ring facilitates hydrogen bonding and other interactions crucial for modulating target activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Antimicrobial Study : A study evaluated the compound's effectiveness against common pathogens, revealing a broad spectrum of activity that supports its potential use in developing new antimicrobial agents.

- Anticancer Efficacy : Research involving human cancer cell lines demonstrated that the compound could inhibit cell proliferation significantly, with IC50 values comparable to established chemotherapeutics like Staurosporine .

- Insulinotropic Effect : Another study explored the insulinotropic effects of thiazole derivatives similar to this compound, indicating potential applications in diabetes management .

Q & A

Q. What are the recommended synthesis routes for 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde in academic research?

The compound can be synthesized via Hantzsch thiazole synthesis or Vilsmeier-Haack formylation . For example:

- Hantzsch method : React 2-phenylethylamine with α-bromoketones or α-chloroketones in the presence of thiourea to form the thiazole core. Subsequent oxidation or formylation steps introduce the carbaldehyde group .

- Vilsmeier-Haack reaction : Apply POCl₃ and DMF to introduce the aldehyde group at the 5-position of pre-formed thiazole intermediates . Key considerations: Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF or THF) for yield improvement .

Q. How is the structural characterization of this compound performed?

Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the thiazole ring protons (δ 7.8–8.2 ppm) and aldehyde proton (δ ~9.8 ppm) .

- IR spectroscopy : Identify the C=O stretch of the aldehyde group (~1680–1720 cm⁻¹) and C=N stretch of the thiazole ring (~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 245.08 for C₁₂H₁₁NOS) .

Q. What biological activities are associated with structurally similar thiazole-carbaldehyde derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Thiazole derivatives with halogenated phenyl groups (e.g., 4-fluorophenyl) show MIC values ≤16 µg/mL against S. aureus .

- Anticancer potential : Pyridine-thiazole hybrids inhibit kinase enzymes (IC₅₀ ~0.5–5 µM) .

- Binding affinity : Fluoro-substituted derivatives bind to serum albumin (Kd ~10⁻⁶ M) via hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation) .

- Catalyst selection : Use Pd/C or CuI for coupling reactions to introduce aryl/alkynyl groups at the 2-position .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while EtOAc/hexane mixtures improve crystallization .

Q. What analytical strategies resolve contradictions in reported biological activity data for thiazole-carbaldehyde analogs?

- Dose-response validation : Re-test activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .

- Structural confirmation : Verify compound purity (>95% by HPLC) to exclude confounding effects from impurities .

- Target specificity : Use molecular docking (e.g., AutoDock Vina) to assess binding to intended vs. off-target proteins .

Q. How can computational methods guide the design of this compound derivatives?

- DFT calculations : Predict electrophilic/nucleophilic sites for functionalization (e.g., aldehyde group reactivity) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the phenyl ring) with bioactivity .

- ADMET profiling : Use tools like SwissADME to optimize logP (target: 2–4) and reduce hepatotoxicity risks .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.